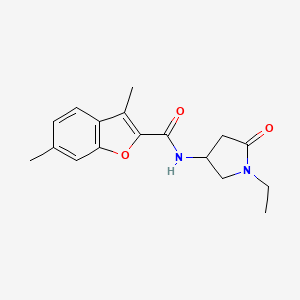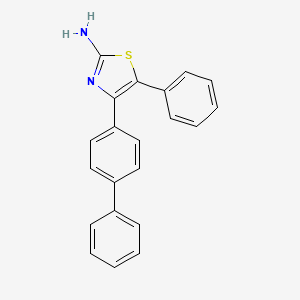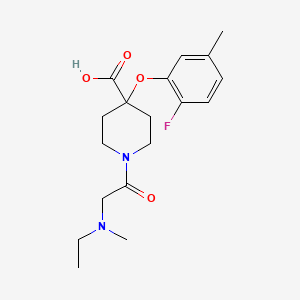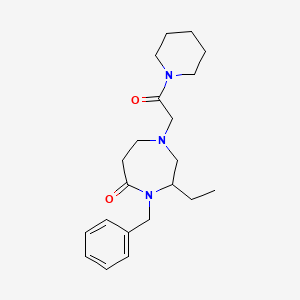![molecular formula C16H21NO B5409115 2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5409115.png)
2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine, also known as MAP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a designer drug that has been associated with numerous cases of drug abuse and addiction. Despite its negative reputation, MAP has been the subject of scientific research due to its potential therapeutic applications.
作用機序
2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the brain, leading to an increase in mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and decreased appetite. However, prolonged use of this compound can lead to addiction, psychosis, and other negative side effects.
実験室実験の利点と制限
2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine has several advantages for use in lab experiments, including its low cost, ease of synthesis, and availability. However, its potential for abuse and addiction makes it challenging to use in human studies. Furthermore, the lack of standardization in its synthesis and purity can lead to inconsistent results.
将来の方向性
There are several future directions for research on 2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine, including its potential as a treatment for depression, anxiety, and addiction. Additionally, more research is needed to understand the long-term effects of this compound use, particularly in the context of addiction and psychosis. Finally, the development of new synthetic cathinones with improved safety profiles could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic cathinone that has been the subject of scientific research for its potential therapeutic applications. While it has been associated with numerous cases of drug abuse and addiction, research has shown that it has a similar mechanism of action to traditional antidepressants and anxiolytics, but with fewer side effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new synthetic cathinones with improved safety profiles.
合成法
2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method involves the condensation of 3-(4-methylphenyl)acryloyl chloride with piperidine in the presence of a base. The resulting product is purified using chromatography techniques.
科学的研究の応用
2-methyl-1-[3-(4-methylphenyl)acryloyl]piperidine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Research has shown that this compound has a similar mechanism of action to traditional antidepressants and anxiolytics, but with fewer side effects. This compound has also been studied for its potential as a cognitive enhancer and as a treatment for Parkinson's disease.
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13-6-8-15(9-7-13)10-11-16(18)17-12-4-3-5-14(17)2/h6-11,14H,3-5,12H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMTUIMFCTMFX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5409034.png)


![2-(3-fluorophenyl)-1-[4-(methylsulfonyl)benzyl]piperidine](/img/structure/B5409057.png)
![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5409062.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide](/img/structure/B5409068.png)

![2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B5409070.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5409076.png)



![N-[(1-adamantylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5409101.png)
![N-(4-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B5409109.png)